molecular formula C16H18F3N3O3S B4585466 ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate

ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate

Cat. No.: B4585466
M. Wt: 389.4 g/mol
InChI Key: QMNFFUQEHHUQSI-UHFFFAOYSA-N
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Description

Ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate is a synthetic compound known for its unique structure and potential applications across various fields. Its complex molecular configuration suggests significant versatility, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate typically involves multi-step processes:

  • Formation of the thieno[2,3-c]pyrazole core: : This can be achieved by cyclizing appropriate precursors under conditions such as the use of strong acids or bases, elevated temperatures, and sometimes specific catalysts.

  • Functional Group Interconversion: : Introduction of the trifluoromethyl group and the 1-methyl substitution usually involves selective reagents like trifluoromethylating agents and methylating agents respectively.

  • Formation of the Piperidinecarboxylate Moiety: : This involves nucleophilic substitution reactions where piperidine acts as a nucleophile, reacting with a carbonyl-containing intermediate.

Industrial Production Methods

In an industrial setting, large-scale synthesis would require optimized conditions to maximize yield and purity. This could involve continuous flow reactors for precise control of reaction parameters and automated systems for reagent addition.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate can undergo oxidation reactions, forming various oxidized derivatives.

  • Reduction: : Reductive conditions can lead to the formation of less complex analogs by breaking specific bonds within the molecule.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, leading to a wide array of functionalized derivatives.

Common Reagents and Conditions

  • Oxidation: : Use of agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.

  • Substitution: : Nucleophiles like amines or thiols, and electrophiles such as alkyl halides under conditions like base or acid catalysis.

Major Products Formed

The reactions typically yield various intermediates and derivatives that can be further explored for different applications in scientific research.

Scientific Research Applications

Ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate has shown potential in various research fields:

  • Chemistry: : As a building block in organic synthesis and studying reaction mechanisms.

  • Biology: : Possible applications in biochemical studies due to its structural complexity.

  • Medicine: : Investigated for potential therapeutic properties, particularly in designing new pharmaceutical agents.

  • Industry: : Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, thereby influencing various biochemical pathways. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability, potentially making it a more effective agent in pharmacological applications.

Comparison with Similar Compounds

Ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate can be compared to other similar compounds such as:

  • Ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate: : Lacks the thieno ring, affecting its reactivity and applications.

  • Ethyl 1-{[1-ethyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate: : Contains an ethyl group instead of a methyl group, altering its physical and chemical properties.

That's a comprehensive look at this fascinating compound! What piques your interest the most about it?

Properties

IUPAC Name

ethyl 1-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O3S/c1-3-25-15(24)9-4-6-22(7-5-9)13(23)11-8-10-12(16(17,18)19)20-21(2)14(10)26-11/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNFFUQEHHUQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate
Reactant of Route 2
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ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate
Reactant of Route 3
ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate
Reactant of Route 4
ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate
Reactant of Route 5
ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate
Reactant of Route 6
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ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate

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